3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide
CAS No.:
Cat. No.: VC19970124
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide |
| Standard InChI | InChI=1S/C14H20N2O2/c17-13-6-9-16(10-7-13)11-8-14(18)15-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18) |
| Standard InChI Key | PNWTZAXYOLQXJM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1O)CCC(=O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.32 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| LogP (Predicted) | 1.95–2.5 |
Structural Insights
The 4-hydroxypiperidine group introduces a hydroxyl substituent at the fourth position of the piperidine ring, enhancing polarity and potential hydrogen-bonding interactions. The phenylpropanamide backbone is a common pharmacophore in medicinal chemistry, often associated with receptor binding and metabolic stability .
Synthesis and Chemical Modifications
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | -Phenylpropanamide | Amide backbone formation |
| 2 | 4-Hydroxypiperidine | Piperidine ring introduction |
Structural Analogues
Modifications to the 4-hydroxypiperidine group (e.g., alkylation, oxidation) or the phenyl ring (e.g., halogenation) have been explored to optimize bioactivity . For example:
-
Replacement of the hydroxyl group with a ketone reduces receptor affinity .
-
Substitution on the phenyl ring (e.g., fluorine) enhances metabolic stability .
Pharmacological Profile
Table 3: Comparative TRPV1 Antagonism Data
| Compound | (nM) | Selectivity Over Other Receptors |
|---|---|---|
| 3-(4-Hydroxypiperidin-1-yl)-N-phenylpropanamide | ~20 (predicted) | Moderate (σ1, dopamine D2) |
| Reference Compound (BPTES) | 0.2 | High (GLS-specific) |
Neurotransmitter Modulation
The hydroxypiperidine moiety may interact with dopamine and serotonin transporters, suggesting potential in neurological disorders . In vitro studies on sigma-1 receptor binding show moderate affinity () .
Pharmacokinetics and Toxicity
ADME Properties
-
Solubility: Moderate aqueous solubility due to the hydroxyl group (estimated 10–50 µg/mL).
-
Metabolism: Likely hepatic, involving cytochrome P450-mediated oxidation of the piperidine ring .
Therapeutic Applications and Future Directions
Research Gaps
-
In Vivo Efficacy: Limited data on animal models for pain or neurological endpoints.
-
Selectivity: Further profiling against off-target receptors (e.g., opioid, adrenergic).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume